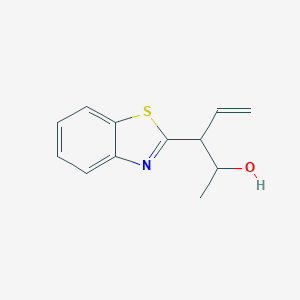
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, also known as BZPEN, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BZPEN belongs to the family of benzothiazole derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the target cells. In particular, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can induce DNA damage and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In microbial cells, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to inhibit the growth and proliferation of various pathogenic bacteria and viruses. In addition, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has several advantages for use in lab experiments, including its ease of synthesis, high purity, and low toxicity. However, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol also has some limitations, including its limited solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups. In addition, the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol. One area of interest is the development of novel derivatives of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol with improved biological activities and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol, which could lead to the development of more targeted and effective therapies. Finally, the use of 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol as a fluorescent probe for the detection of heavy metal ions in water is an area of growing interest, and further research in this area could lead to the development of new environmental monitoring tools.
Méthodes De Synthèse
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol can be synthesized through a multi-step process starting from 2-aminobenzenethiol and 4-penten-2-one. The first step involves the condensation of 2-aminobenzenethiol with acetic anhydride to form 2-acetamidobenzenethiol. This compound is then treated with sodium hydroxide to obtain 2-mercaptobenzenethiol. In the next step, 4-penten-2-one is added to the reaction mixture, and the resulting product is purified by column chromatography to obtain 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol.
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In materials science, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental chemistry, 3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
Numéro CAS |
116058-96-9 |
|---|---|
Nom du produit |
3-(1,3-Benzothiazol-2-yl)pent-4-en-2-ol |
Formule moléculaire |
C12H13NOS |
Poids moléculaire |
219.3 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)pent-4-en-2-ol |
InChI |
InChI=1S/C12H13NOS/c1-3-9(8(2)14)12-13-10-6-4-5-7-11(10)15-12/h3-9,14H,1H2,2H3 |
Clé InChI |
SOZLUISJBSHCPY-UHFFFAOYSA-N |
SMILES |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
SMILES canonique |
CC(C(C=C)C1=NC2=CC=CC=C2S1)O |
Synonymes |
2-Benzothiazoleethanol,beta-ethenyl-alpha-methyl-,(R*,S*)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



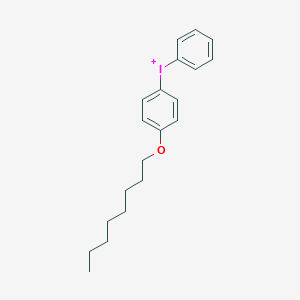
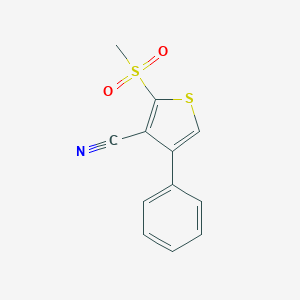
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
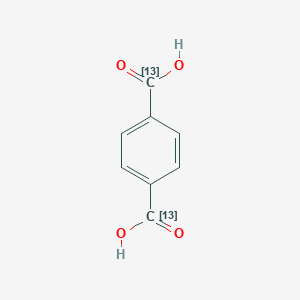
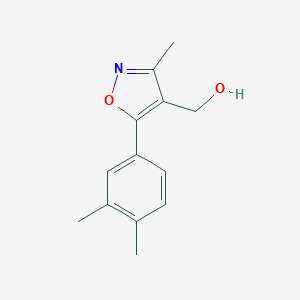
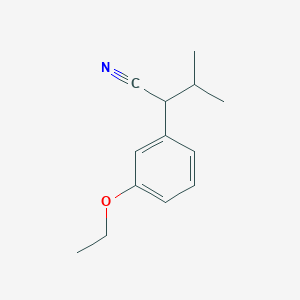
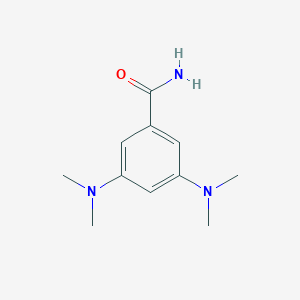
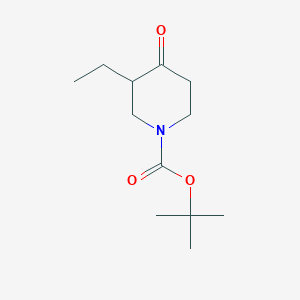
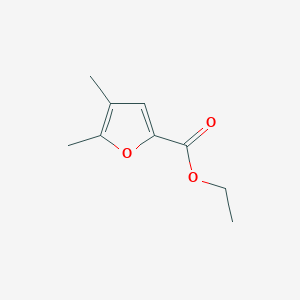
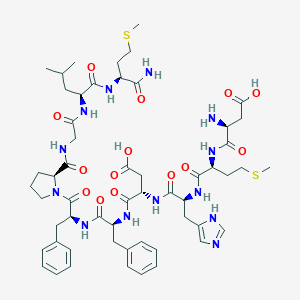


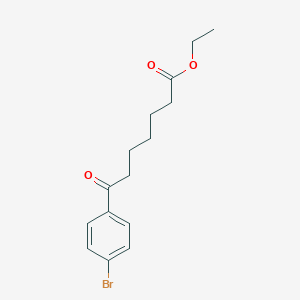
![2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B37549.png)